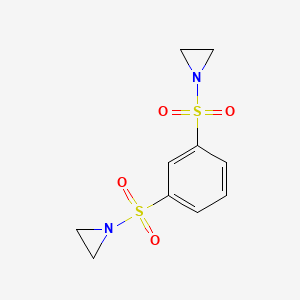
Aziridine, 1,1'-(m-phenylenedisulfonyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “NIOSH/CM8330000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information on various chemicals, including their properties, hazards, and safety measures. The compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “NIOSH/CM8330000” involves several synthetic routes, depending on the desired purity and application. Common methods include:
Thermal Desorption: This method involves heating the compound to release volatile organic compounds, which are then collected and analyzed.
Chromatographic Techniques: These techniques, such as gas chromatography and mass spectrometry, are used to separate and identify the components of the compound.
Industrial Production Methods
Industrial production of “NIOSH/CM8330000” typically involves large-scale synthesis using advanced equipment and strict quality control measures. The process may include:
Multi-bed Sorbent Tubes: These tubes contain graphitized carbons and carbon molecular sieve sorbents, which are used to trap and analyze the compound.
Thermal Desorption Tubes: These tubes are used to collect and analyze volatile organic compounds from the compound.
Análisis De Reacciones Químicas
Types of Reactions
“NIOSH/CM8330000” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can produce carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Can produce halogenated compounds or alkylated derivatives.
Aplicaciones Científicas De Investigación
“NIOSH/CM8330000” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Used in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of “NIOSH/CM8330000” involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic reactions.
Interact with Receptors: Modulate receptor activity and signal transduction pathways.
Affect Cellular Processes: Influence cellular metabolism, growth, and differentiation.
Comparación Con Compuestos Similares
“NIOSH/CM8330000” can be compared with other similar compounds, such as:
Volatile Organic Compounds: These compounds share similar properties and applications.
Chromium Compounds: Such as hexavalent chromium, which has similar industrial and research applications.
Uniqueness
The uniqueness of “NIOSH/CM8330000” lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields.
List of Similar Compounds
Volatile Organic Compounds: Including benzene, toluene, and xylene.
Chromium Compounds: Including trivalent and hexavalent chromium.
Propiedades
Número CAS |
21538-09-0 |
|---|---|
Fórmula molecular |
C10H12N2O4S2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
1-[3-(aziridin-1-ylsulfonyl)phenyl]sulfonylaziridine |
InChI |
InChI=1S/C10H12N2O4S2/c13-17(14,11-4-5-11)9-2-1-3-10(8-9)18(15,16)12-6-7-12/h1-3,8H,4-7H2 |
Clave InChI |
BLWIYKNWGISLSV-UHFFFAOYSA-N |
SMILES canónico |
C1CN1S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


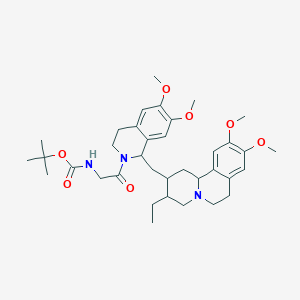
![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)
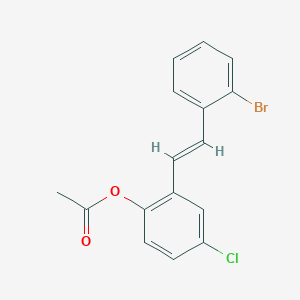
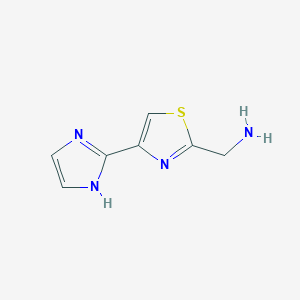
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12813299.png)
![Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-;Propanamide, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-2-(methylamino)-, (2S)-](/img/structure/B12813301.png)
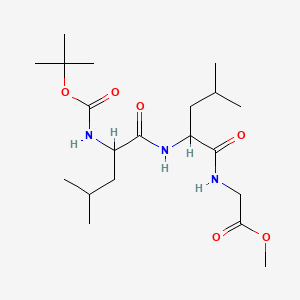
![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)
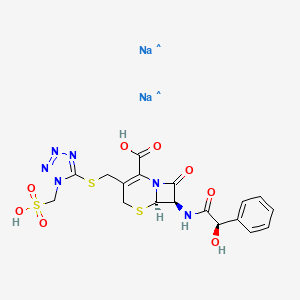
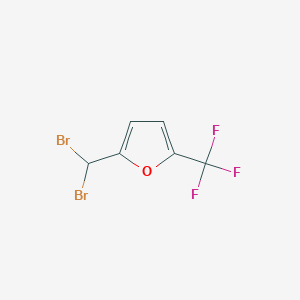
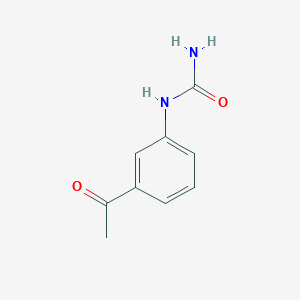
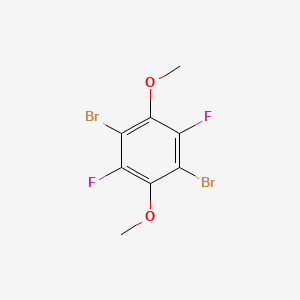
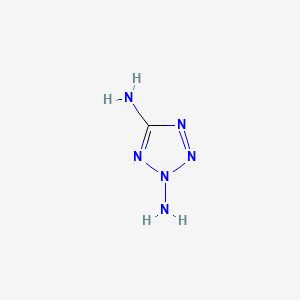
![2-(Adamantan-1-yl)-1h-benzo[d]imidazol-6-amine](/img/structure/B12813346.png)
